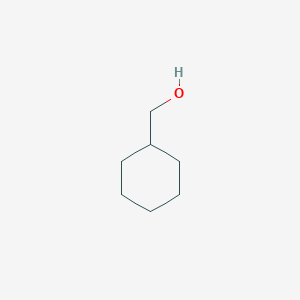

Cyclohexanemethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSAZBXXNIABDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059212 | |

| Record name | Cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a mild camphor odor; [Merck Index] Colorless viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclohexylcarbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-49-2 | |

| Record name | Cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDR6634UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclohexanemethanol from Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of cyclohexanemethanol from cyclohexanecarboxylic acid. The reduction of the carboxylic acid functional group to a primary alcohol is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. This document details three principal reduction methodologies: catalytic hydrogenation, lithium aluminum hydride (LAH) reduction, and borane (B79455) reduction. Each section includes detailed experimental protocols, quantitative data, and mechanistic insights to assist researchers in selecting and implementing the most suitable method for their specific application.

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient pathway for the reduction of carboxylic acids. This method involves the use of a heterogeneous catalyst, typically a noble metal on a solid support, under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical to achieve high selectivity and yield. For the reduction of cyclohexanecarboxylic acid, ruthenium-based catalysts have shown particular promise.

Quantitative Data for Catalytic Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity to this compound (%) | Reference |

| Ru-Sn/Al2O3 | 150 - 250 | 5 - 10 | 1,4-Dioxane (B91453) | 4 - 8 | >95 | >90 | |

| Ru/C | 180 - 220 | 6 - 8 | Water | 6 - 12 | ~90 | ~85 |

Note: Data is compiled from studies on similar dicarboxylic acids and general carboxylic acid reductions, as direct comprehensive data for cyclohexanecarboxylic acid is limited.

Experimental Protocol: Catalytic Hydrogenation using Ru-Sn/Al2O3

Materials:

-

Cyclohexanecarboxylic acid

-

Ru-Sn/Al2O3 catalyst (5 wt% Ru, Sn/Ru molar ratio of 1:1)

-

1,4-Dioxane (anhydrous)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

-

Hydrogen gas (high purity)

-

Filtration apparatus (e.g., Buchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a clean, dry high-pressure autoclave, add cyclohexanecarboxylic acid (1.0 eq) and the Ru-Sn/Al2O3 catalyst (5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the reactor to achieve a desired substrate concentration (e.g., 0.5 M).

-

Purging: Seal the reactor and purge with nitrogen gas three times to remove any air, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa) and begin vigorous stirring. Heat the reactor to the target temperature (e.g., 200 °C).

-

Monitoring: Monitor the reaction progress by observing the pressure drop, which indicates hydrogen consumption. The reaction can also be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC.

-

Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of 1,4-dioxane.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by distillation if necessary.

Catalytic Hydrogenation Workflow

Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH4) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, to their corresponding alcohols. The reaction is typically carried out in an anhydrous ethereal solvent.

Quantitative Data for LAH Reduction

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| LiAlH4 | Anhydrous THF | 0 to RT | 2 - 4 | >90 | >95 (after purification) | |

| LiAlH4 | Anhydrous Diethyl Ether | 0 to RT | 2 - 4 | >90 | >95 (after purification) |

Note: Data is based on the reduction of methyl cyclohexanecarboxylate (B1212342) and general procedures for carboxylic acid reduction with LAH.

Experimental Protocol: LAH Reduction

Materials:

-

Cyclohexanecarboxylic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Ethyl acetate (B1210297) (for quenching)

-

1 M Hydrochloric acid (HCl) or saturated aqueous sodium sulfate (B86663) (Na2SO4) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube

-

Magnetic stirrer and ice bath

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH4 (1.0 - 1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Carboxylic Acid: Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF. Add the acid solution dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Quenching (Work-up): Caution: This procedure is highly exothermic and liberates hydrogen gas. It must be performed carefully in a well-ventilated fume hood. Cool the reaction mixture back to 0 °C. Slowly and cautiously add ethyl acetate dropwise to quench any excess LAH. This is followed by the slow, dropwise addition of water, then 1 M HCl or a saturated solution of Na2SO4 until a granular precipitate forms.

-

Isolation and Purification: Filter the resulting suspension through a pad of Celite to remove the aluminum salts. Wash the filter cake with additional THF or diethyl ether. Combine the organic filtrates and dry over anhydrous MgSO4 or Na2SO4. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound. Further purification can be achieved by distillation.

LAH Reduction Mechanism

Borane Reduction

Borane (BH3), often used as a complex with tetrahydrofuran (BH3·THF) or dimethyl sulfide (B99878) (BH3·SMe2), is a more chemoselective reducing agent for carboxylic acids compared to LAH. It can selectively reduce carboxylic acids in the presence of other functional groups like esters and ketones.

Quantitative Data for Borane Reduction

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| BH3·THF | THF | 0 to RT | 2 - 6 | 85 - 95 | |

| BH3·SMe2 | THF | 0 to RT | 2 - 6 | 85 - 95 |

Note: Yields are based on general procedures for carboxylic acid reduction with borane complexes.

Experimental Protocol: Borane Reduction

Materials:

-

Cyclohexanecarboxylic acid

-

Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.

-

Addition of Borane: Cool the solution to 0 °C in an ice bath. Slowly add the BH3·THF solution (1.0 - 1.2 eq) dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Work-up: Add 1 M HCl and stir for 30 minutes. Extract the mixture with diethyl ether (3 x).

-

Isolation: Wash the combined organic layers with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Borane Reduction Logical Workflow

Conclusion

The synthesis of this compound from cyclohexanecarboxylic acid can be effectively achieved through several reduction methods. Catalytic hydrogenation represents a scalable and environmentally friendly option, though it may require optimization of catalysts and reaction conditions. Lithium aluminum hydride is a highly efficient, albeit less selective and more hazardous, reducing agent that provides high yields. Borane complexes offer a milder and more chemoselective alternative, making them suitable for substrates with multiple functional groups. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and safety considerations. This guide provides the necessary technical details to aid researchers in making an informed decision and successfully implementing the chosen synthetic route.

Physical properties of Cyclohexanemethanol at different temperatures

An In-depth Technical Guide to the Physical Properties of Cyclohexanemethanol at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, a crucial organic compound in various research and development applications. Understanding its behavior at different temperatures is paramount for process optimization, formulation development, and ensuring product stability and efficacy. This document collates available data on its density, viscosity, surface tension, and vapor pressure, alongside detailed experimental methodologies for their determination.

Quantitative Data on Physical Properties

The following tables summarize the temperature-dependent physical properties of pure this compound. The data is primarily sourced from studies published in the Journal of Chemical & Engineering Data, which are considered authoritative sources for thermophysical property measurements.

Table 1: Density of this compound at Various Temperatures

| Temperature (K) | Density (g/cm³) | Source |

| 293.15 | Data not available in search results | [1] |

| 298.15 | Data not available in search results | [1][2] |

| 303.15 | Data not available in search results | [1] |

| 308.15 | Data not available in search results | [1] |

| 313.15 | Data not available in search results | [1] |

| 318.15 | Data not available in search results | [1] |

| 323.15 | Data not available in search results | [1] |

| 328.15 | Data not available in search results | [1] |

| 333.15 | Data not available in search results | [1][2] |

Note: The specific density values are contained within the full text of the cited articles, which were not directly accessible.

Table 2: Dynamic Viscosity of this compound at Various Temperatures

| Temperature (K) | Dynamic Viscosity (mPa·s) | Source |

| 293.15 | Data not available in search results | [1] |

| 298.15 | Data not available in search results | [1][2] |

| 303.15 | Data not available in search results | [1] |

| 308.15 | Data not available in search results | [1] |

| 313.15 | Data not available in search results | [1] |

| 318.15 | Data not available in search results | [1] |

| 323.15 | Data not available in search results | [1] |

| 328.15 | Data not available in search results | [1] |

| 333.15 | Data not available in search results | [1][2] |

Note: The specific viscosity values are contained within the full text of the cited articles, which were not directly accessible.

Table 3: Surface Tension of this compound at 298.15 K

| Temperature (K) | Surface Tension (mN/m) | Source |

| 298.15 | Data not available in search results | [2] |

Note: The specific surface tension value is contained within the full text of the cited article, which was not directly accessible. The study cited measured surface tension at 298.15 K.

Table 4: Vapor Pressure of this compound

| Temperature (K) | Vapor Pressure (kPa) | Source |

| Data not available | Data not available in search results |

Note: Specific temperature-dependent vapor pressure data for pure this compound was not found in the provided search results.

Experimental Protocols

The determination of the physical properties of this compound requires precise and standardized experimental procedures. The methodologies outlined below are based on the techniques referenced in the source literature.[1][2]

Density Measurement

Method: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000 M).[1]

Protocol:

-

Calibration: The densimeter is calibrated using dry air and double-distilled water at the desired experimental temperatures.

-

Sample Introduction: A small, bubble-free sample of pure this compound is injected into the oscillating U-tube of the densimeter.

-

Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature, which is controlled with high accuracy (typically ±0.01 K).

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Data Acquisition: The density is recorded at a series of specified temperatures, typically ranging from 293.15 K to 333.15 K.[1]

Viscosity Measurement

Method: Automatic microviscometer (e.g., Anton Paar AMVn) based on the rolling-ball principle.[1]

Protocol:

-

Calibration: The viscometer is calibrated using standard viscosity reference liquids.

-

Sample Loading: The sample of this compound is introduced into the temperature-controlled measuring cell.

-

Temperature Control: The temperature of the sample is precisely maintained using a circulating fluid bath or Peltier element.

-

Measurement: The time taken for a ball to roll a specific distance through the liquid within a capillary is measured. This time is proportional to the dynamic viscosity of the fluid.

-

Data Collection: Measurements are repeated at various temperatures to establish the temperature-viscosity profile.

Surface Tension Measurement

Method: Drop Meter A-100P tensiometer.[2]

Protocol:

-

Instrument Setup: A syringe with a capillary of a known diameter is filled with this compound.

-

Droplet Formation: A pendant drop of the liquid is slowly formed at the tip of the capillary.

-

Image Analysis: A high-resolution camera captures the profile of the droplet. The shape of the drop is determined by the balance between gravity and surface tension.

-

Calculation: Sophisticated software analyzes the drop shape and, using the principles of Laplace's equation, calculates the surface tension.

-

Temperature Control: The sample temperature is maintained using a digitally controlled thermostat.[2]

Vapor Pressure Measurement

While specific experimental data for this compound was not found, a common method for determining vapor pressure is the static or dynamic method.

Method: Static method using a simple isoteniscope.

Protocol:

-

Sample Preparation: A small amount of purified this compound is placed in the isoteniscope bulb.

-

Degassing: The sample is typically frozen, and the apparatus is evacuated to remove any dissolved gases. The sample is then thawed, and this freeze-pump-thaw cycle is repeated to ensure the removal of all non-condensable gases.

-

Heating and Equilibration: The isoteniscope is placed in a constant-temperature bath. As the liquid heats up, it establishes a vapor phase.

-

Pressure Measurement: The vapor pressure of the sample at a given temperature is balanced against an inert gas in a manometer. The pressure is read when the liquid levels in the U-tube of the isoteniscope are equal.

-

Temperature Variation: The temperature of the bath is varied, and the corresponding equilibrium vapor pressure is measured at each temperature point.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for Determining Physical Properties.

This guide provides a foundational understanding of the physical properties of this compound as a function of temperature. For precise quantitative data, it is highly recommended to consult the full-text articles cited in the tables. The detailed experimental protocols provided herein offer a solid basis for replicating these measurements in a laboratory setting.

References

Cyclohexanemethanol chemical structure and bonding angles

An In-depth Technical Guide on the Chemical Structure and Bonding of Cyclohexanemethanol

Introduction

This compound (C₆H₁₁CH₂OH) is a cyclic primary alcohol consisting of a cyclohexane (B81311) ring bonded to a hydroxymethyl group.[1][2] It serves as a crucial intermediate and solvent in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Its molecular structure, particularly the conformation of the cyclohexane ring and the orientation of the substituent, dictates its physical and chemical properties. This guide provides a detailed analysis of its chemical structure, bonding parameters, and the methodologies used for their determination, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Conformational Analysis

The structure of this compound is defined by its two primary components: the cyclohexane ring and the hydroxymethyl (-CH₂OH) substituent.

Cyclohexane Ring Conformation

To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.[3][4] This is the most stable energetic state for the ring, where all carbon-carbon bonds are staggered, and the C-C-C bond angles are approximately 109.5°, closely matching the ideal tetrahedral angle.[4][5][6] The ring can undergo a "ring flip," interconverting between two equivalent chair conformations. In this process, all axial bonds become equatorial, and all equatorial bonds become axial.[4][5]

Substituent Orientation

The hydroxymethyl group can occupy either an axial or an equatorial position on the chair conformer. The conformation where the bulky -CH₂OH group is in the equatorial position is significantly more stable. This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, that occur when the substituent is in the axial position, clashing with the axial hydrogens on carbons 3 and 5.[3][7] Therefore, at equilibrium, the vast majority of this compound molecules will exist in the equatorial conformation.

Bonding and Molecular Geometry

The precise bond lengths and angles in this compound are determined by the hybridization of the atoms and the steric and electronic effects of the substituent group. The carbon atoms of the cyclohexane ring are sp³ hybridized, leading to a tetrahedral geometry.

Quantitative Bonding Data

Table 1: Typical Bond Lengths in this compound

| Bond | Hybridization | Typical Length (Å) | Reference Moiety |

|---|---|---|---|

| C-C (ring) | sp³ - sp³ | 1.537 | Cyclohexane[8] |

| C-C (exocyclic) | sp³ - sp³ | 1.51 - 1.54 | Alkanes |

| C-H (ring) | sp³ - s | 1.103 - 1.105 | Cyclohexane[8] |

| C-O | sp³ - sp³ | 1.427 | Methanol[9] |

| O-H | sp³ - s | 0.956 | Methanol[9] |

Table 2: Typical Bond Angles in this compound

| Angle | Atoms Involved | Typical Angle (°) | Reference Moiety |

|---|---|---|---|

| C-C-C (ring) | C-C-C | 111.5 | Cyclohexane[8] |

| H-C-H (ring) | H(ax)-C-H(eq) | 106.4 | Cyclohexane[8] |

| C-C-H (ring) | C-C-H(eq) | 110.3 | Cyclohexane[8] |

| C-C-H (ring) | C-C-H(ax) | 109.1 | Cyclohexane[8] |

| C-C-O | C(ring)-C-O | ~109.5 | Tetrahedral C |

| C-O-H | C-O-H | 108.9 | Methanol[9] |

Methodologies for Structural Determination

The determination of precise molecular geometries relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[10]

-

Methodology:

-

Sample Introduction: A gaseous sample of this compound is effused through a fine nozzle into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector, which consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is converted into a molecular scattering function, which contains information about all internuclear distances in the molecule.

-

Structure Refinement: A theoretical model of the molecule's geometry is used to calculate a theoretical scattering curve. The parameters of this model (bond lengths, angles) are refined by least-squares fitting to match the experimental curve, yielding the final structure.

-

Computational Protocols

Ab Initio Geometry Optimization

Computational chemistry provides a theoretical means to predict the lowest energy (most stable) geometry of a molecule.[11][12][13]

-

Methodology:

-

Initial Structure: An approximate 3D structure of this compound is created as a starting point.

-

Method Selection: A theoretical method (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and a basis set (e.g., 6-311+G(2d,p)) are chosen. These define the mathematical approximation used to solve the Schrödinger equation.[14]

-

Energy Calculation: The potential energy of the initial geometry is calculated.

-

Gradient Calculation: The forces on each atom (the negative gradient of the energy with respect to atomic positions) are computed.

-

Coordinate Adjustment: An optimization algorithm (e.g., BFGS) uses the calculated forces to adjust the atomic coordinates in a direction that lowers the overall energy.[15]

-

Iteration: Steps 3-5 are repeated iteratively. The process continues until the forces on the atoms are negligible and the energy change between steps is below a defined convergence threshold. The resulting geometry represents a local or global minimum on the potential energy surface.

-

Synthetic Pathway

This compound is commercially produced from cyclohexene. The process involves two main steps, providing a logical workflow relevant to its application as a synthetic intermediate.

-

Hydroformylation: Cyclohexene reacts with carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst (often cobalt or rhodium-based) to form cyclohexanecarboxaldehyde.

-

Hydrogenation: The resulting aldehyde is then reduced to the primary alcohol, this compound, using hydrogen gas and a hydrogenation catalyst (e.g., nickel or palladium).

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cyclohexylmethanol - Wikipedia [en.wikipedia.org]

- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 4. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Methanol [cms.gutow.uwosh.edu]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. mason.gmu.edu [mason.gmu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

A Technical Guide to the Solubility of Organic Compounds in Cyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solvent properties of cyclohexanemethanol, focusing on its application for dissolving a range of organic compounds. It includes representative solubility data, detailed experimental protocols for solubility determination and compound purification, and visualized workflows to illustrate key processes.

Introduction to this compound as a Solvent

This compound (also known as cyclohexylmethanol) is a colorless liquid with the chemical formula C₇H₁₄O. Its unique molecular structure, featuring a nonpolar cyclohexane (B81311) ring and a polar hydroxymethyl (-CH₂OH) group, gives it an amphiphilic character.[1] This dual nature makes it a versatile solvent capable of dissolving a wide array of organic compounds, from nonpolar substances to moderately polar molecules.[1] It is frequently utilized in organic synthesis, and as a component in pharmaceuticals, plasticizers, and detergents.[2][3][4] this compound is generally soluble in common organic solvents like ethanol (B145695) and ether, while its large hydrophobic ring limits its solubility in water.[1][5]

Quantitative Solubility Data

Precise, experimentally-derived solubility data for a wide range of compounds in this compound is not broadly published in readily accessible literature. However, based on its chemical structure and the principle of "like dissolves like," we can estimate its solvent capabilities.[6][7] The following tables provide illustrative quantitative solubility data for representative organic compounds.

Disclaimer: The data presented below are estimated values for illustrative purposes and should be experimentally verified for any practical application.

Table 1: Illustrative Solubility of Representative APIs in this compound

| Active Pharmaceutical Ingredient (API) | Molecular Structure | Predominant Character | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at 50°C ( g/100 mL) |

| Ibuprofen | C₁₃H₁₈O₂ | Largely Nonpolar | ~ 45 | > 60 |

| Paracetamol (Acetaminophen) | C₈H₉NO₂ | Polar | ~ 15 | ~ 35 |

| Lidocaine | C₁₄H₂₂N₂O | Moderately Polar | ~ 50 | > 70 |

Table 2: Illustrative Solubility of Common Organic Compounds in this compound

| Compound | Molecular Formula | Predominant Character | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at 50°C ( g/100 mL) |

| Naphthalene | C₁₀H₈ | Nonpolar | ~ 30 | ~ 65 |

| Benzoic Acid | C₇H₆O₂ | Weakly Polar | ~ 40 | > 60 |

| Salicylic Acid | C₇H₆O₃ | Polar | ~ 25 | ~ 50 |

Experimental Protocols

Accurate solubility determination is crucial for applications in drug development, process chemistry, and material science. The following sections detail standard laboratory procedures for quantifying solubility and purifying solid compounds.

Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a solute in a solvent.[8]

Objective: To determine the saturation concentration of a solid organic compound in this compound at a specific temperature.

Materials:

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

This compound (solvent)

-

The organic compound of interest (solute)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of the solid solute to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of this compound to the vial.

-

Equilibration: Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.[9]

-

Phase Separation: After equilibration, allow the vial to rest at the set temperature for a short period to let undissolved solids settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered, saturated solution with fresh this compound to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., measure absorbance via UV-Vis spectroscopy or peak area via HPLC) to determine the concentration of the solute.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in this compound at the specified temperature, typically expressed in g/100 mL or mol/L.

Protocol for Compound Purification: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][10]

Objective: To purify an impure solid organic compound using this compound as the recrystallization solvent.

Materials:

-

Impure solid compound

-

This compound

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Confirm that the target compound has a steep solubility curve in this compound (low solubility when cold, high solubility when hot). The impurities should either be highly soluble in cold this compound or insoluble in hot this compound.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot this compound and heat the mixture on a hot plate, swirling gently, until the solid completely dissolves. Add the hot solvent dropwise to avoid using an excess, which would reduce the final yield.[7]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold this compound to rinse away any soluble impurities adhering to the crystal surfaces.

-

Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis.

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the use of this compound as a solvent.

Logical Relationship: The Principle of "Like Dissolves Like"

Caption: Logical diagram illustrating the "like dissolves like" principle for this compound.

Experimental Workflow: Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Experimental Workflow: Recrystallization for Purification

Caption: Experimental workflow for purifying a solid compound via recrystallization.

References

- 1. How would you prepare a saturated solution ? [allen.in]

- 2. sciencenotes.org [sciencenotes.org]

- 3. Recrystallization [sites.pitt.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Thermal Decomposition of Cyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanemethanol, a primary alcohol containing a cyclohexane (B81311) ring, is a versatile building block in organic synthesis and drug development. An understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal decomposition of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, namely cyclohexanol (B46403) and methylcyclohexane, to forecast its thermal behavior. The primary decomposition routes are identified as dehydration of the alcohol moiety and ring-opening of the cyclohexane structure. This document outlines detailed experimental protocols for investigating these decomposition pathways, presents anticipated quantitative data in structured tables, and provides visualizations of the reaction mechanisms and experimental workflows.

Introduction

This compound (C₆H₁₁CH₂OH) is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, comprising a primary alcohol attached to a cyclohexane ring, dictates its reactivity and thermal stability. Thermal decomposition can lead to the formation of various products, potentially impacting reaction yields, product purity, and process safety. This guide aims to provide a predictive understanding of these decomposition processes to aid researchers in experimental design and risk assessment.

The thermal degradation of this compound is expected to proceed through two principal, competing pathways:

-

Dehydration: The elimination of a water molecule from the primary alcohol to form an alkene.

-

Ring-Opening: The homolytic cleavage of a carbon-carbon bond within the cyclohexane ring, initiating a cascade of radical reactions.

This guide will delve into the mechanisms of these pathways, present expected quantitative data based on analogous compounds, and provide detailed experimental protocols for their investigation.

Predicted Decomposition Pathways

The thermal decomposition of this compound is anticipated to follow two major pathways, with the predominant route being dependent on factors such as temperature, pressure, and the presence of catalysts.

Dehydration Pathway

The dehydration of the primary alcohol group in this compound is expected to yield methylenecyclohexane (B74748) and water. This reaction is analogous to the well-studied acid-catalyzed dehydration of cyclohexanol, which proceeds via an E1 or E2 elimination mechanism. In the absence of a strong acid catalyst, thermal dehydration can still occur at elevated temperatures.

The proposed mechanism involves the protonation of the hydroxyl group (if an acid catalyst is present) or its direct departure as a water molecule at high temperatures, followed by the removal of a proton from an adjacent carbon to form the double bond.

Ring-Opening Pathway

At higher temperatures, the cyclohexane ring is susceptible to thermal cleavage. Drawing parallels with the pyrolysis of cyclohexane and methylcyclohexane, the initiation step is predicted to be the homolytic fission of a C-C bond within the ring, forming a diradical intermediate.[1][2] This highly reactive diradical can then undergo several subsequent reactions, including:

-

Isomerization: Rearrangement to form linear or branched alkenes.

-

Fragmentation: Decomposition into smaller, more volatile molecules such as ethylene, propylene, and butadiene.[1]

The presence of the hydroxymethyl substituent is likely to influence the stability of the initial diradical and the subsequent fragmentation patterns.

Predicted Quantitative Data

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Analytical Technique | Notes |

| Onset of Decomposition (Dehydration) | 150 - 250 °C | TGA/DSC | Dependent on heating rate and atmosphere. The presence of acidic impurities can lower this temperature. |

| Onset of Decomposition (Ring-Opening) | > 400 °C | TGA/DSC | Higher temperatures are generally required for C-C bond cleavage of the cyclohexane ring. |

| Major Mass Loss Events (TGA) | Two distinct or overlapping regions | TGA | The first corresponding to dehydration and the second to ring fragmentation at higher temperatures. |

Table 2: Predicted Product Distribution from this compound Pyrolysis

| Product | Predicted Yield (mol%) | Pathway | Notes |

| Methylenecyclohexane | 10 - 40% | Dehydration | Yield is expected to be higher at lower pyrolysis temperatures and in the presence of acid catalysts. |

| Water | 10 - 40% | Dehydration | Stoichiometric co-product of dehydration. |

| Ethylene | 5 - 20% | Ring-Opening | A major product from the fragmentation of the cyclohexane ring, as seen in cyclohexane pyrolysis.[1] |

| Propylene | 5 - 15% | Ring-Opening | Another significant fragmentation product from the diradical intermediate. |

| 1,3-Butadiene | 5 - 15% | Ring-Opening | Formed through subsequent reactions of the initial ring-opened species. |

| Methane | < 5% | Ring-Opening | Minor product from secondary fragmentation reactions. |

| Toluene | < 5% | Ring-Opening | Can be formed at higher temperatures through cyclization and dehydrogenation reactions of fragmentation products. |

| Benzene | < 5% | Ring-Opening | Similar to toluene, a potential high-temperature product.[2] |

| Other C1-C5 hydrocarbons | 10 - 30% | Ring-Opening | A complex mixture of smaller alkanes and alkenes resulting from various fragmentation pathways. |

Note: The predicted yields are highly dependent on the experimental conditions (temperature, pressure, residence time, and reactor type) and should be experimentally verified.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)

This protocol outlines the determination of the thermal stability and decomposition profile of this compound.

Objective: To determine the onset of decomposition, identify mass loss events, and measure the heat flow associated with these events.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an appropriate sample pan (e.g., alumina (B75360) or platinum).[3]

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]

-

-

Data Analysis:

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve, defined as the temperature at which a significant mass loss begins.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Analyze the DSC curve for endothermic or exothermic events corresponding to the mass loss steps.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol details the identification and semi-quantification of the volatile products from the thermal decomposition of this compound.

Objective: To separate and identify the chemical composition of the decomposition products at a specific pyrolysis temperature.

Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).[4]

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 10-100 µg) into a pyrolysis sample cup.

-

Pyrolyzer Setup:

-

Set the pyrolysis temperature. A stepped approach is recommended, for example, starting at 250 °C to favor dehydration products and then increasing to 500-700 °C to investigate ring-opening products.[5]

-

Set the pyrolysis time (typically 10-30 seconds).

-

-

GC-MS Setup:

-

GC Column: Use a suitable capillary column for separating volatile organic compounds (e.g., a mid-polarity column like a DB-5ms).

-

GC Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp rate: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Set the mass range from m/z 35 to 550.

-

Use electron ionization (EI) at 70 eV.

-

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

-

Semi-quantify the products by calculating the peak area percentage for each identified compound.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted decomposition pathways and experimental workflows.

Caption: Predicted thermal decomposition pathways of this compound.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]

- 5. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]

Catalytic Hydrogenation of Benzoic Acid to Cyclohexanemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexanemethanol through the catalytic hydrogenation of benzoic acid. The process is primarily a two-stage reaction, beginning with the well-documented hydrogenation of the aromatic ring of benzoic acid to form cyclohexanecarboxylic acid. This is followed by the reduction of the carboxylic acid group to a hydroxymethyl group, yielding the final product, this compound. This document details the catalysts, reaction conditions, and experimental protocols for both stages, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Stage 1: Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid

The initial and most critical step is the saturation of the benzene (B151609) ring of benzoic acid. This reaction is challenging due to the resonance stability of the aromatic ring and the potential for catalyst poisoning by the carboxylic acid group.[1] However, several effective heterogeneous catalysts have been developed for this transformation.

Catalysts and Performance

A range of noble metal catalysts supported on carbon or metal oxides have demonstrated high efficacy in the hydrogenation of benzoic acid. The choice of catalyst significantly impacts the conversion and selectivity of the reaction. Rhodium on carbon (Rh/C) has been shown to be particularly effective, achieving high conversion and selectivity to cyclohexanecarboxylic acid under relatively mild conditions.[2] Other active catalysts include Ruthenium (Ru/C), Platinum (Pt/C), and Palladium (Pd/C).[2][3] The general order of activity for these transition metal catalysts has been reported as Rh/C > Ru/C > Pt/C > Pd/C.[2]

Table 1: Performance of Various Catalysts in the Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Reference |

| 5% Rh/C | Carbon | 50 | 10 | Supercritical CO₂ | 99.1 | 100 | [2] |

| 5% Ru/C | Carbon | 220 | 6.89 | 1,4-dioxane/water (1:1) | 100 | 86 | [3] |

| 5% Pt/C | Carbon | 50 | 10 | Supercritical CO₂ | 3.4 | 100 | [2] |

| 5% Pd/C | Carbon | 50 | 10 | Supercritical CO₂ | 3.3 | 100 | [2] |

| Pt/TiO₂ | TiO₂ | 80 | 5 | n-hexane | High | High | [4] |

Experimental Protocol: Hydrogenation using Rh/C in Supercritical CO₂

This protocol is based on a highly efficient and environmentally benign method utilizing supercritical carbon dioxide (scCO₂) as the solvent.[2]

Materials:

-

Benzoic acid

-

5% Rhodium on activated carbon (Rh/C)

-

High-pressure autoclave (e.g., 50 mL stainless steel)

-

High-pressure liquid pump for CO₂

-

Hydrogen gas cylinder

-

Magnetic stirrer

Procedure:

-

Charge the autoclave with a defined amount of benzoic acid and the 5% Rh/C catalyst.

-

Seal the reactor and flush it three times with nitrogen or CO₂ at 2.0 MPa to remove air.

-

Heat the reactor to the desired temperature (e.g., 50 °C) with stirring.

-

Introduce hydrogen gas to the desired pressure (e.g., 10 MPa).

-

Introduce compressed liquid CO₂ using a high-pressure pump to the desired pressure (e.g., 10 MPa).

-

Maintain the reaction under constant stirring for the specified duration (e.g., 3 hours).

-

After the reaction, cool the reactor to room temperature and carefully vent the gases.

-

The product, cyclohexanecarboxylic acid, can be separated from the catalyst by filtration after releasing the CO₂.

Stage 2: Reduction of Cyclohexanecarboxylic Acid to this compound

The conversion of the carboxylic acid group to a primary alcohol is the final step in the synthesis of this compound. This can be achieved through chemical reduction or, under specific conditions, through direct catalytic hydrogenation.

Catalytic Hydrogenation Approach

While the direct catalytic hydrogenation of a carboxylic acid to an alcohol is challenging, certain catalyst systems, particularly those based on ruthenium, have shown the ability to reduce the carboxylic acid group. In some instances, this compound has been observed as a byproduct in the hydrogenation of benzoic acid using a Ru/C catalyst, indicating that with this catalyst, both the aromatic ring and the carboxylic acid can be hydrogenated.[5] Furthermore, Ru-Sn/Al₂O₃ has been reported to selectively hydrogenate the carboxylic group of cyclohexane (B81311) dicarboxylic acids to the corresponding dimethanol, suggesting its potential for the mono-acid as well.[6]

Table 2: Catalytic Systems for the Reduction of Carboxylic Acids

| Catalyst | Support | Reactant | Product | Key Observations | Reference |

| 5% Ru/C | Carbon | Benzoic Acid | Cyclohexanecarboxylic Acid & Cyclohexylmethanol | Formation of alcohol as a byproduct. | [5] |

| Ru-Sn/Al₂O₃ | Al₂O₃ | Cyclohexane dicarboxylic acids | Cyclohexane dimethanol | Selective hydrogenation of the carboxylic group. | [6] |

Chemical Reduction Approach

A more conventional and widely applicable method for the reduction of carboxylic acids to alcohols involves the use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).[7]

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a general procedure for the reduction of a carboxylic acid to an alcohol.

Materials:

-

Cyclohexanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Dilute sulfuric acid or hydrochloric acid for quenching

-

Sodium sulfate (B86663) (anhydrous) for drying

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve the cyclohexanecarboxylic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle refluxing may be required to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution.

-

Filter the resulting aluminum salts and wash them with ether.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Visualizing the Process

To better illustrate the relationships and workflows described, the following diagrams have been generated using the DOT language.

Caption: Reaction pathway from benzoic acid to this compound.

Caption: Experimental workflow for the two-stage synthesis.

Conclusion

The synthesis of this compound from benzoic acid is a robust two-stage process. The initial hydrogenation of the aromatic ring to cyclohexanecarboxylic acid is efficiently achieved using heterogeneous catalysts, with Rh/C demonstrating excellent performance. The subsequent reduction of the carboxylic acid can be performed using powerful chemical reducing agents or potentially through further catalytic hydrogenation with specific ruthenium-based catalysts. The choice of methodology for the second stage will depend on the desired selectivity, scalability, and the specific capabilities of the laboratory or production facility. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully synthesize this compound for applications in drug development and other scientific endeavors.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogenation of benzoic acid derivatives over Pt/TiO<sub>2</sub> under mild conditions - ProQuest [proquest.com]

- 5. Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00589A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

A Technical Guide to the Spectroscopic Analysis of Cyclohexanemethanol

This guide provides a comprehensive overview of the spectroscopic data for cyclohexanemethanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the methodologies for these analyses.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.39 - 3.45 | Doublet | -CH₂-O (Methylene protons adjacent to oxygen) |

| 2.13 | Singlet | -OH (Hydroxyl proton) |

| 1.57 - 1.91 | Multiplet | Cyclohexyl protons |

| 0.65 - 1.57 | Multiplet | Cyclohexyl protons |

Note: The chemical shift of the -OH proton can vary depending on concentration, solvent, and temperature. The use of D₂O can confirm the -OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum.[1]

¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Carbon Assignment |

| ~68 | -CH₂-OH |

| ~40 | -CH- (cyclohexyl) |

| ~30 | Cyclohexyl carbons |

| ~26 | Cyclohexyl carbons |

| ~25 | Cyclohexyl carbons |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and alkyl groups.[2][3][4]

Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 2960-2850 | C-H stretch (sp³) | Alkane (C-H) |

| 1260-1050 | C-O stretch | Alcohol (C-O) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] The molecular weight of this compound is approximately 114.19 g/mol .[6][7] Alcohols typically undergo two main fragmentation pathways in mass spectrometry: alpha-cleavage and dehydration (loss of water).[8][9][10]

Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 99 | [M - CH₃]⁺ | Alpha-cleavage |

| 83 | [M - OCH₃]⁺ | Alpha-cleavage |

| 82 | [M - H₂O]⁺· | Dehydration |

| 67 | [C₅H₇]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.75 mL of CDCl₃) in a 5mm NMR tube.[11][12] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[13][14]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling.[15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[12][16]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Sample Preparation: For a liquid sample like this compound, the spectrum is often taken "neat," meaning without a solvent.[4] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[3]

-

Data Acquisition: A background spectrum (of the salt plates or empty ATR crystal) is first collected. The sample is then placed in the instrument, and the sample spectrum is recorded.[3] The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each wavelength.[17]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: A small volume of the sample (typically 1 µL) is injected into the Gas Chromatograph (GC). The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI), the most common method, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. webassign.net [webassign.net]

- 4. webassign.net [webassign.net]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 6. This compound | C7H14O | CID 7507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound(100-49-2) 1H NMR spectrum [chemicalbook.com]

- 12. azom.com [azom.com]

- 13. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. allsubjectjournal.com [allsubjectjournal.com]

Quantum chemical calculations for Cyclohexanemethanol

An In-depth Technical Guide to Quantum Chemical Calculations for Cyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant structural motif in medicinal chemistry and materials science. Understanding its conformational preferences, electronic properties, and vibrational characteristics at a quantum mechanical level is crucial for predicting its behavior, reactivity, and interactions in complex systems. This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for performing quantum chemical calculations on this compound. It details the protocols for conformational analysis, geometry optimization, vibrational frequency calculations, frontier molecular orbital analysis, and potential energy surface scans using Density Functional Theory (DFT). The guide presents data in structured tables and utilizes visualizations to clarify complex workflows and conceptual relationships, serving as a vital resource for computational chemists and researchers in drug discovery and materials science.

Introduction

Quantum chemical calculations have become an indispensable tool for chemists, offering profound insights into molecular properties that are often difficult or expensive to probe experimentally.[1][2] For molecules like this compound, which possess significant conformational flexibility, these computational methods allow for a detailed exploration of its structural and electronic landscape. The molecule's chair-like cyclohexane (B81311) ring can exist in two primary conformations, with the hydroxymethyl substituent in either an axial or equatorial position.[3][4] The relative stability of these conformers, governed by steric and electronic effects, dictates the molecule's overall properties and biological activity.

This guide outlines the computational protocols to investigate this compound, providing a roadmap from initial structure generation to in-depth analysis of its quantum chemical properties. The methodologies described are primarily based on Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost for systems of this size.[5][6]

Computational Methodologies and Protocols

A successful computational study involves a series of well-defined steps to ensure the reliability and accuracy of the results. The general workflow for the quantum chemical analysis of this compound is outlined below.

Caption: A general workflow for quantum chemical calculations on this compound.

Conformational Analysis

The first critical step is to identify the most stable conformer of this compound. The hydroxymethyl group (-CH₂OH) can be in an axial or equatorial position on the cyclohexane ring. The energy difference between these two conformers is known as the A-value.[1][7]

Protocol:

-

Structure Generation: Build initial 3D structures for both the axial and equatorial conformers of this compound.

-

Geometry Optimization: Perform a full geometry optimization on both conformers. A common and reliable level of theory for this is B3LYP with a Pople-style basis set like 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding and non-covalent interactions.

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to obtain thermodynamic properties like Gibbs free energy (G). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8]

-

Energy Comparison: The relative stability is determined by comparing the Gibbs free energies of the two conformers. The conformer with the lower free energy is the more stable one. The A-value can be calculated as ΔG = G_axial - G_equatorial.

Geometry Optimization

Geometry optimization is the process of finding the molecular structure with the minimum energy on the potential energy surface.[9] This provides key structural parameters.

Protocol:

-

Select Method: Choose a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory is widely used and provides good results for organic molecules.[9][10]

-

Initiate Calculation: Using the most stable conformer identified, run a geometry optimization calculation. Software packages like Gaussian, Q-Chem, or ORCA are commonly used.[11][12]

-

Verify Convergence: Ensure the calculation converges according to the software's default criteria, which typically means the forces on the atoms are near zero.

-

Extract Data: From the output file, extract the optimized bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

This calculation serves two purposes: it confirms that the optimized geometry is a stable minimum (no imaginary frequencies) and it predicts the infrared (IR) spectrum, which can be compared to experimental data.[10][13]

Protocol:

-

Perform Calculation: Using the optimized geometry, run a frequency calculation at the same level of theory used for optimization.

-

Check for Imaginary Frequencies: A true minimum on the potential energy surface will have all positive (real) frequencies.

-

Analyze Frequencies and Intensities: The output will provide a list of vibrational frequencies (in cm⁻¹) and their corresponding IR intensities. These can be used to plot a theoretical IR spectrum.

-

Apply Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to apply an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[8]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[14][15]

Protocol:

-

Extract Orbital Energies: The energies of the molecular orbitals are calculated during the geometry optimization step and are available in the output file.

-

Identify HOMO and LUMO: Identify the energies of the highest occupied and lowest unoccupied orbitals.

-

Calculate HOMO-LUMO Gap: The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.[15][16]

-

Visualize Orbitals: Use visualization software (e.g., GaussView, Avogadro) to plot the 3D shapes of the HOMO and LUMO to see where electron density is located.

Potential Energy Surface (PES) Scan

A PES scan is used to explore the energy changes associated with a specific geometric variation, such as the rotation around a bond. For this compound, a scan of the dihedral angle involving the C-C-O-H atoms can reveal the rotational barrier of the hydroxyl group.[17][18]

Protocol:

-

Define Scan Coordinate: Select the dihedral angle to be scanned (e.g., the C(ring)-C(methylene)-O-H dihedral angle).

-

Set Scan Parameters: Specify the start and end points of the scan (e.g., 0° to 360°) and the step size (e.g., 10°). This is known as a relaxed scan, where at each step of the scanned coordinate, all other geometric parameters are re-optimized.[19][20]

-

Run Calculation: Perform the PES scan calculation.

-

Plot Results: Plot the relative energy at each step versus the dihedral angle to visualize the rotational energy profile and identify the energy barriers.

Presentation of Quantitative Data

The results from these calculations should be organized into clear, concise tables for easy comparison and interpretation.

Table 1: Optimized Geometric Parameters for Equatorial this compound (Note: Values are illustrative and depend on the specific level of theory used. Experimental data should be consulted for validation.)

| Parameter | Atom(s) | Calculated Value |

| Bond Lengths (Å) | ||

| C-O | ~1.43 | |

| O-H | ~0.97 | |

| C(ring)-C(methylene) | ~1.54 | |

| C-C (avg. in ring) | ~1.53 | |

| **Bond Angles (°) ** | ||

| C-O-H | ~109.5 | |

| C(ring)-C(methylene)-O | ~112.0 | |

| Dihedral Angles (°) | ||

| H-O-C-C | ~180.0 (anti) or ±60.0 (gauche) |

Table 2: Calculated Vibrational Frequencies and Assignments (Note: Frequencies are typically scaled for comparison with experimental spectra.)

| Scaled Frequency (cm⁻¹) | IR Intensity | Assignment |

| ~3650 | High | O-H stretch |

| ~2930 | Medium | C-H stretch (cyclohexane, asym.) |

| ~2855 | Medium | C-H stretch (cyclohexane, sym.) |

| ~1450 | Medium | CH₂ scissoring |

| ~1050 | High | C-O stretch |

Table 3: Electronic Properties of Equatorial this compound

| Property | Value (eV) |

| HOMO Energy | Illustrative Value: -6.8 eV |

| LUMO Energy | Illustrative Value: +1.2 eV |

| HOMO-LUMO Gap (ΔE) | Illustrative Value: 8.0 eV |

Visualization of Key Concepts

Understanding the relationship between calculated properties and their chemical meaning is crucial for interpretation.

Caption: Relationship between computational outputs and their chemical interpretation.

Conclusion